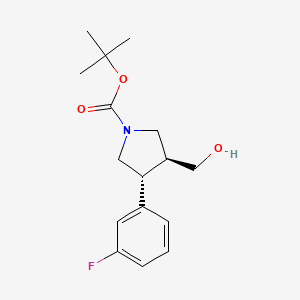
tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a highly functionalized pyrrolidine derivative. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceutical agents. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions. The presence of a fluorophenyl group suggests potential interactions with biological targets, and the hydroxymethyl group provides an additional site for chemical modification.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and the need for protecting groups. For example, the one-step continuous flow synthesis of pyrrolidine derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, utilizing HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ . Another study describes the large-scale synthesis of a related pyrrolidine derivative, which involves debenzylation and ring hydrogenation . Efficient methods for synthesizing highly functionalized pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, have also been developed . An enantioselective synthesis approach using nitrile anion cyclization has been described for the synthesis of N-tert-butyl disubstituted pyrrolidines .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows the pyrrolidinone ring in an envelope conformation . Similarly, the structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction, revealing a triclinic space group and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including singlet oxygen reactions, as demonstrated by the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen to yield 5-substituted pyrroles . The reactivity of these compounds allows for the synthesis of complex molecules, such as macrocyclic Tyk2 inhibitors , and can be tailored for specific biological activities, such as anti-inflammatory and analgesic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like tert-butyl groups, fluorophenyl groups, and hydroxymethyl groups can affect these properties. The tert-butyl group, in particular, is known for its steric bulk, which can protect the carboxylic acid functionality during reactions and can be removed under specific conditions to yield the free acid .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Compounds : This compound is often used in the synthesis of chiral pyrrolidine derivatives. For instance, Weber et al. (1995) explored the synthesis of an all-cis trisubstituted pyrrolidin-2-one, which helps in understanding chiral compound synthesis (Weber et al., 1995).
Intermediate in Drug Synthesis : It serves as a key intermediate in synthesizing pyrrolidine azasugars, as reported by Huang Pei-qiang (2011). These azasugars have potential applications in pharmaceuticals (Huang Pei-qiang, 2011).
Nitrile Anion Cyclization : John Y. L. Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, which is a significant process in organic synthesis (Chung et al., 2005).
Influenza Neuraminidase Inhibitors : G. T. Wang et al. (2001) focused on synthesizing influenza neuraminidase inhibitors containing pyrrolidine cores. This research highlights its application in developing antiviral drugs (Wang et al., 2001).
Metabolism Studies : H. Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor containing the tert-butyl pyrrolidine structure. This research contributes to understanding drug metabolism (Yoo et al., 2008).
Synthesis of Anti-inflammatory Compounds : H. Ikuta et al. (1987) synthesized pyrrolidin-2-ones with potential anti-inflammatory/analgesic activities, indicating its role in developing new therapeutic agents (Ikuta et al., 1987).
Eigenschaften
IUPAC Name |
tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQATTVCUBACQW-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)


